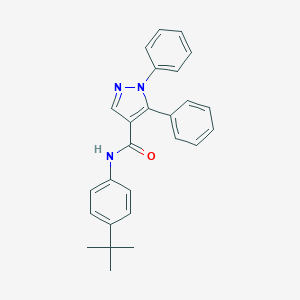
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPC belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Wirkmechanismus
The exact mechanism of action of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide may also act on other molecular targets, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. Additionally, N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been found to modulate the activity of ion channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. It has also been found to reduce fever in animal models of pyrexia. In cancer cells, N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide induces cell cycle arrest and apoptosis, leading to cell death. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been found to protect neurons from oxidative stress and may improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been found to exhibit low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its poor solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of novel analogs of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide that may exhibit improved potency and selectivity for specific molecular targets. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide in vivo, which may provide insights into its potential therapeutic applications. Additionally, the potential use of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide as a neuroprotective agent in the treatment of neurodegenerative diseases warrants further investigation.
Synthesemethoden
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be synthesized by reacting 4-tert-butylphenylhydrazine with 1,5-diphenyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been shown to have potential as an anticancer agent, as it induces cell cycle arrest and apoptosis in cancer cells. Furthermore, N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide |
|---|---|
Molekularformel |
C26H25N3O |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
N-(4-tert-butylphenyl)-1,5-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C26H25N3O/c1-26(2,3)20-14-16-21(17-15-20)28-25(30)23-18-27-29(22-12-8-5-9-13-22)24(23)19-10-6-4-7-11-19/h4-18H,1-3H3,(H,28,30) |
InChI-Schlüssel |
JQXJBFDGJDJANM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287280.png)
![3-Benzyl-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287281.png)
![1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether](/img/structure/B287282.png)
![3-Benzyl-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287283.png)
![3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287284.png)
![2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide](/img/structure/B287285.png)
![3-benzyl-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287288.png)
![3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287290.png)
![3-Benzyl-6-(2-chloro-6-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287291.png)
![3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287293.png)
![3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287294.png)
![3-Benzyl-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287295.png)
![3-Benzyl-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287299.png)
![3-Benzyl-6-p-tolyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287303.png)